1-Methylpyrrolidine-3-carboxylic acid CAS 6937-03-7 chemical structure analysis
1-Methylpyrrolidine-3-carboxylic acid CAS 6937-03-7 chemical structure analysis
An In-depth Technical Guide to the Chemical Structure of 1-Methylpyrrolidine-3-carboxylic Acid
Executive Summary: This guide provides a comprehensive technical analysis of 1-Methylpyrrolidine-3-carboxylic acid, a pivotal heterocyclic compound in modern drug discovery and chemical synthesis. As a chiral building block, its precise structural characterization is paramount for ensuring stereochemical integrity and predicting biological activity. This document delves into the core physicochemical properties, detailed spectroscopic analysis (NMR, IR, MS), and validated experimental workflows for its structural elucidation. We will explore the causality behind analytical choices, providing researchers, scientists, and drug development professionals with field-proven insights into the characterization of this important molecule.
Introduction and Foundational Concepts
1-Methylpyrrolidine-3-carboxylic acid is a derivative of proline, featuring a five-membered nitrogen-containing heterocycle.[1] Its structure is defined by a pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid functional group at position 3.[1] This compound is a chiral molecule, meaning it can exist as different stereoisomers, a critical consideration in pharmaceutical applications where enantiomers can have vastly different biological activities.[1][2]
Its significance lies in its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system and in the development of enzyme inhibitors.[1][3][4] The rigid, stereochemically defined pyrrolidine scaffold is ideal for creating potent and selective therapeutic agents.[4]
A Note on Chemical Abstract Service (CAS) Number: It is important to clarify a potential point of confusion. The topic of this guide is 1-Methylpyrrolidine-3-carboxylic acid , for which the commonly cited CAS Number is 25712-60-1 or 412281-11-9 .[3][5] The CAS Number 6937-03-7, provided in the query, corresponds to a different compound, Methyl 2-aminopyridine-4-carboxylate .[6][7] This guide will focus exclusively on the named topic, 1-Methylpyrrolidine-3-carboxylic acid.
Molecular and Physicochemical Properties
The fundamental properties of a molecule are the bedrock of its analysis. They dictate solubility for sample preparation, predict its behavior in chromatographic systems, and confirm its elemental composition.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [3][5] |
| Molecular Weight | 129.16 g/mol | [3][5] |
| IUPAC Name | 1-methylpyrrolidine-3-carboxylic acid | [5] |
| Appearance | Off-white solid | [3] |
| Boiling Point | 227 °C | [8] |
| Density | 1.153 g/cm³ | [8] |
| SMILES | CN1CCC(C1)C(=O)O | [1][5] |
| InChI | InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | [1][5] |
| InChIKey | LJGFIWDOHOWUOY-UHFFFAOYSA-N | [5] |
| Monoisotopic Mass | 129.078978594 Da | [5] |
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is the cornerstone of structural analysis, providing a non-destructive window into the molecular framework. Each technique offers a unique piece of the structural puzzle, and together they provide unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: For a molecule like 1-Methylpyrrolidine-3-carboxylic acid, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the number and type of carbon atoms. The choice of a deuterated solvent like D₂O is common for polar, acidic compounds as it readily dissolves the sample and can exchange with the labile carboxylic acid proton, causing its signal to disappear, which is a useful diagnostic tool.[9]
Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.5 - 3.8 | Multiplet | 1H | H-3 (CH) | Alpha to the electron-withdrawing carboxyl group, deshielded. |
| ~3.0 - 3.4 | Multiplet | 2H | H-5 (CH₂) | Alpha to the nitrogen atom, deshielded. |
| ~2.8 - 3.0 | Multiplet | 2H | H-2 (CH₂) | Alpha to the nitrogen atom, deshielded. |
| ~2.7 | Singlet | 3H | N-CH₃ | Methyl group attached to nitrogen, appears as a sharp singlet. |
| ~2.1 - 2.4 | Multiplet | 2H | H-4 (CH₂) | Aliphatic protons on the pyrrolidine ring. |
Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175 - 180 | C=O | Carboxylic acid carbonyl carbon, highly deshielded.[10] |
| ~55 - 60 | C-2, C-5 | Carbons adjacent to the nitrogen atom. |
| ~40 - 45 | N-CH₃ | N-methyl carbon. |
| ~35 - 40 | C-3 | Carbon bearing the carboxyl group. |
| ~25 - 30 | C-4 | Aliphatic carbon on the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The presence of both a carboxylic acid and a tertiary amine within the molecule gives rise to a distinct and readily identifiable spectrum.
Expertise & Causality: The most telling feature for this molecule will be the extremely broad O-H absorption of the carboxylic acid, which often spans a large portion of the spectrum due to hydrogen bonding.[10] This, combined with the sharp, strong C=O stretch, provides definitive evidence for the carboxylic acid moiety.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad, Strong | O-H stretch (from COOH) |
| 2900 - 3000 | Medium | C-H stretch (aliphatic) |
| 1700 - 1725 | Strong | C=O stretch (from COOH, H-bonded dimer)[10] |
| 1150 - 1300 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expertise & Causality: In electrospray ionization (ESI), we would expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.086. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₆H₁₁NO₂ by matching the measured mass to the calculated exact mass (129.07898 Da for the neutral molecule).[5] A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[11]
Experimental Workflow for Structural Verification
A self-validating protocol ensures reproducibility and accuracy. The following workflow outlines the logical sequence of experiments for a comprehensive structural analysis.
Protocol:
-
Sample Preparation & Purity Check:
-
An initial purity assessment is performed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a buffered water/acetonitrile gradient. This ensures that the sample is not a mixture, which would complicate spectroscopic interpretation. Purity should be ≥95%.[3]
-
-
Mass Spectrometry:
-
Dissolve ~1 mg of the sample in a suitable solvent (e.g., methanol or water).
-
Analyze using ESI-HRMS to obtain the exact mass of the molecular ion. This confirms the elemental formula.
-
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.[9]
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments.
-
(Optional) Perform advanced 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous signal assignment.
-
-
IR Spectroscopy:
-
Data Integration and Structure Confirmation:
-
Synthesize all data: The molecular formula from MS must match the count of carbons and hydrogens from NMR. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra.
-
Chemical Reactivity and Stability
The structure dictates reactivity. 1-Methylpyrrolidine-3-carboxylic acid possesses two key reactive centers: the carboxylic acid and the tertiary amine.
-
Acidity and Esterification/Amidation: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can readily undergo reactions typical of carboxylic acids, such as esterification (reaction with an alcohol) and amidation (reaction with an amine), which are fundamental steps in its use as a synthetic building block.[1]
-
Basicity of the Tertiary Amine: The nitrogen atom has a lone pair of electrons, making it a Lewis base. It can be protonated by strong acids.
-
Stability: The compound is chemically stable under standard ambient conditions (room temperature). However, it should be stored in a tightly closed container in a dry, well-ventilated place, away from heat.[3]
-
Incompatibilities: Violent reactions are possible with strong oxidizing agents and acids.
Synthesis and Chirality
The utility of 1-Methylpyrrolidine-3-carboxylic acid in drug development is intrinsically linked to its chirality. Asymmetric synthesis methods are employed to produce specific enantiomers with high purity.
Organocatalytic enantioselective reactions, such as Michael additions, have been developed to synthesize substituted pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess (ee).[12][13][14] These methods are often more atom-economical and avoid the need for chiral starting materials.[12] The ability to selectively synthesize the (R) or (S) enantiomer is crucial, as one may be a potent drug while the other could be inactive or even harmful.
Conclusion
The structural analysis of 1-Methylpyrrolidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. A logical workflow, beginning with a purity assessment and followed by high-resolution mass spectrometry, NMR, and IR spectroscopy, provides an unambiguous and self-validating confirmation of its identity, purity, and structural integrity. For researchers in drug development, a thorough understanding of these analytical principles is not merely procedural but essential for guaranteeing the quality and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this versatile chiral building block.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6125-6129. Retrieved from [Link]
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